molecular formula C10H8N4S B12895387 (3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide CAS No. 111393-96-5

(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide

Cat. No.: B12895387
CAS No.: 111393-96-5
M. Wt: 216.26 g/mol
InChI Key: LVXAEIVACZEAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with thiocarbonyl diimidazole, followed by the addition of cyanamide. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve heating or the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The benzyl group or other substituents on the thiadiazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide would depend on its specific interactions with molecular targets. Typically, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: The parent compound of the thiadiazole family.

    Benzylthiadiazole: A similar compound with a benzyl group attached to the thiadiazole ring.

    Cyanamide Derivatives: Compounds containing the cyanamide functional group.

Uniqueness

N-(3-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene)cyanamide is unique due to its specific structure, which combines the thiadiazole ring with a benzyl group and a cyanamide moiety. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

111393-96-5

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

(3-benzyl-1,3,4-thiadiazol-2-ylidene)cyanamide

InChI

InChI=1S/C10H8N4S/c11-7-12-10-14(13-8-15-10)6-9-4-2-1-3-5-9/h1-5,8H,6H2

InChI Key

LVXAEIVACZEAHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC#N)SC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.